molecular formula C12H18ClNO B1421014 3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-37-0

3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride

Cat. No. B1421014
M. Wt: 227.73 g/mol
InChI Key: INXZUWKFSHGLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride (3MBOHP) is a synthetic pyrrolidine derivative that is used in scientific research as a tool to study biochemical and physiological effects. It has been used in research studies to investigate the mechanism of action of various drugs, as well as to explore the potential therapeutic effects of different compounds. The synthesis method and biochemical and physiological effects of 3MBOHP are discussed in Finally, potential future directions for further research are explored.

Scientific Research Applications

  • Synthesis of Antibacterial Agents:

    • Schroeder et al. (1992) synthesized various stereoisomers of 3-(1-aminoethyl)pyrrolidines, which are important intermediates for quinolone antibacterials. This research highlights the compound's role in developing antibacterial agents (Schroeder et al., 1992).
  • Chiral Synthesis Applications:

    • Suto, Turner, and Kampf (1992) described the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, starting from a related compound. The synthesis process demonstrates the compound's utility in creating chiral molecules, crucial in medicinal chemistry (Suto et al., 1992).
  • Anti-inflammatory and Analgesic Properties:

    • Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, demonstrating their anti-inflammatory and analgesic properties. This study signifies the compound's potential in drug discovery for inflammation and pain management (Ikuta et al., 1987).
  • Cyclization Techniques in Organic Synthesis:

    • Coldham, Hufton, and Rathmell (1997) explored the cyclization of α-amino-organolithiums, leading to the formation of pyrrolidines. This research is significant in organic synthesis, especially in creating cyclic compounds (Coldham et al., 1997).
  • Applications in Immunoassay Development:

    • Desai and Amin (1991) synthesized 4-carboxyl-substituted analogues of trans-3'-hydroxycotinine for antibody production in immunoassays. This indicates the compound's role in developing diagnostic tools and medical research (Desai & Amin, 1991).
  • Optically Pure Compound Synthesis:

    • Ruano, Alemán, and Cid (2006) achieved the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, which are crucial for the development of enantiomerically pure pharmaceuticals (Ruano et al., 2006).
  • Development of Bioactive Substances:

    • Żmigrodzka et al. (2022) conducted a study on the synthesis of pyrrolidines through [3+2] cycloaddition, indicating its importance in developing biologically active substances (Żmigrodzka et al., 2022).
  • Pyrrolidine Alkaloids in Pest Control:

    • Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica, which exhibited larvicidal and nematicidal activities, suggesting its potential in pest control (Liu et al., 2016).

Safety And Hazards

  • Safety Data Sheets (SDS) : Refer to the SDS for detailed safety information .

properties

IUPAC Name

3-[(3-methylphenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-3-2-4-11(7-10)9-14-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXZUWKFSHGLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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